N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, also known as BMS-986163, is a novel small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HIV-1 infection.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide inhibits HIV-1 replication by binding to the capsid protein and preventing its proper assembly. The capsid protein is essential for the replication of the virus, as it forms the protective shell around the viral genome. By interfering with the assembly of the capsid protein, this compound prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. This compound has been shown to reduce viral load in animal models of HIV-1 infection, as well as to inhibit the replication of drug-resistant strains of the virus. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments. This compound has a favorable safety profile and low toxicity, making it suitable for use in animal studies. This compound is also highly specific for the HIV-1 capsid protein, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide. One potential application of this compound is in the development of new therapies for HIV-1 infection. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for this compound. Finally, the development of more potent analogs of this compound may improve its effectiveness in laboratory experiments and clinical settings.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in the treatment of HIV-1 infection. In preclinical studies, this compound has been shown to inhibit viral replication by binding to the HIV-1 capsid protein and interfering with its function. This compound has also been shown to have a favorable safety profile and low toxicity in animal studies.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c27-24(25-14-17-7-10-22-23(12-17)31-16-30-22)20-6-3-11-26(15-20)32(28,29)21-9-8-18-4-1-2-5-19(18)13-21/h1-2,4-5,7-10,12-13,20H,3,6,11,14-16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJAEKSDWJTHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。